LOE 908 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

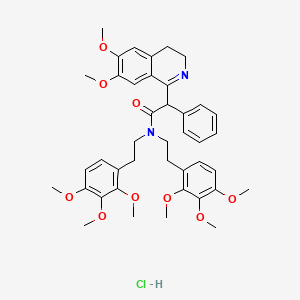

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H48N2O9.ClH/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36;/h9-17,24-25,35H,18-23H2,1-8H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKSNBMNKLDHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H49ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046305 | |

| Record name | Pinokalant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143482-60-4 | |

| Record name | Pinokalant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of LOE 908 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LOE 908 hydrochloride is a synthetic isoquinoline (B145761) derivative that has garnered significant interest within the research community for its potent, broad-spectrum cation channel blocking activity and demonstrated neuroprotective effects. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, consolidating available quantitative data, detailing experimental methodologies from key studies, and visualizing its interactions with cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound is recognized as a versatile pharmacological tool for investigating the roles of various cation channels in physiological and pathophysiological processes. Its ability to non-selectively inhibit a range of ion channels, including voltage-gated and receptor-operated channels, underlies its observed therapeutic potential, particularly in the context of neuroprotection following ischemic events. This document will delve into the specifics of its molecular interactions and the experimental evidence that substantiates our current understanding of its mechanism of action.

Core Mechanism of Action: Broad-Spectrum Cation Channel Blockade

The primary mechanism of action of this compound is its ability to block a wide array of cation channels. This non-selective inhibition disrupts the influx of critical ions like Ca2+, Na+, and K+, thereby modulating cellular excitability and downstream signaling cascades.

Inhibition of Non-Selective Cation Channels (NSCCs)

This compound is a potent inhibitor of non-selective cation channels (NSCCs). It effectively blocks cation conductance in a concentration-dependent manner, with a reported IC50 of 560 nM in voltage-clamped A7r5 cells[1]. This action is particularly relevant in the context of receptor-operated calcium entry.

Modulation of Voltage-Operated and Store-Operated Calcium Channels

The compound also exhibits inhibitory effects on voltage-operated calcium channels (VOCs), blocking dihydropyridine-sensitive Ba2+ currents with an IC50 of 28 μM in A7r5 cells[1].

There are conflicting reports regarding the effect of LOE 908 on store-operated calcium channels (SOCs). One study indicates that LOE 908 is a blocker of NSCCs without affecting SOCs[2]. Conversely, another study reports that LOE 908 is a potent inhibitor of the store-operated (capacitive) Ca2+ entry pathway in human endothelial cells, with EC50 values of 2 µM and 4 µM for thapsigargin- and ionomycin-induced Ca2+ entry, respectively[3]. This discrepancy may be due to cell-type specific differences or different experimental conditions and warrants further investigation.

Inhibition of Potassium Channels

This compound has been identified as a selective blocker of delayed rectifier type potassium channels. In PC12 cells, it blocks these channels with an IC50 value of 0.7 μM[4]. This activity contributes to its effects on cellular excitability and membrane potential.

Effects on Other Ion Channels

In addition to the aforementioned channels, this compound has been reported to inhibit AMPA and NMDA receptors, as well as other Na+ and K+ channels, contributing to its broad-spectrum activity[5].

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on various ion channels.

| Channel Type | Cell Line | Parameter | Value | Reference |

| Non-Selective Cation Channels (NSCCs) | A7r5 | IC50 | 560 nM | [1] |

| Voltage-Dependent Ca2+ Channels | A7r5 | IC50 | 28 µM | [1] |

| Delayed Rectifier K+ Channels | PC12 | IC50 | 0.7 µM | [4] |

| Store-Operated Ca2+ Entry (Thapsigargin-induced) | Human Endothelial Cells | EC50 | 2 µM | [3] |

| Store-Operated Ca2+ Entry (Ionomycin-induced) | Human Endothelial Cells | EC50 | 4 µM | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

Experimental Protocols

The following are summaries of experimental protocols from key studies investigating this compound.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

-

Objective: To measure the inhibitory effect of LOE 908 on ion channel currents.

-

Cell Lines: A7r5 aortic smooth muscle cells, PC12 cells, or primary cortical neurons.

-

Methodology:

-

Cells are cultured on glass coverslips.

-

The whole-cell patch-clamp technique is employed using an amplifier and a data acquisition system.

-

Pipettes are filled with an appropriate internal solution (e.g., containing KCl, MgCl2, HEPES, EGTA, and ATP, adjusted to a specific pH).

-

The external solution (bath solution) is a physiological saline solution (e.g., Krebs-Henseleit).

-

Voltage protocols are applied to elicit specific ion channel currents (e.g., voltage steps to activate delayed rectifier K+ currents).

-

This compound is applied to the bath at various concentrations to determine its effect on the current amplitude.

-

Dose-response curves are generated to calculate IC50 values.

-

-

Reference: Based on the methodology described in studies by Krause et al. (1998)[4] and Krautwurst et al. (1994)[1].

Intracellular Calcium Imaging

-

Objective: To measure the effect of LOE 908 on intracellular calcium concentrations ([Ca2+]i).

-

Cell Lines: Human endothelial cells or other relevant cell types.

-

Methodology:

-

Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Changes in intracellular Ca2+ are monitored using a fluorescence imaging system.

-

Store-operated Ca2+ entry is induced by depleting intracellular Ca2+ stores with agents like thapsigargin (B1683126) or ionomycin (B1663694) in a Ca2+-free medium, followed by the re-addition of extracellular Ca2+.

-

This compound is added at various concentrations to assess its inhibitory effect on the rise in [Ca2+]i.

-

EC50 values are determined from the concentration-response data.

-

-

Reference: Based on the methodology suggested in the study by Iwamuro et al. (1999)[2] and the findings on human endothelial cells.

In Vivo Model of Focal Cerebral Ischemia

-

Objective: To evaluate the neuroprotective effects of this compound in an animal model of stroke.

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Methodology:

-

Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO).

-

This compound (or vehicle control) is administered intravenously at a specific time point relative to the occlusion (e.g., 30 minutes post-occlusion).

-

Neurological deficits are assessed at various time points post-ischemia using a standardized scoring system.

-

At the end of the experiment (e.g., 24 hours or 7 days), animals are euthanized, and brains are removed.

-

Infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

-

-

Reference: Based on protocols described in studies by Tatlisumak et al. (2000) and others investigating the neuroprotective effects of LOE 908.

Discussion and Future Directions

This compound is a potent, broad-spectrum cation channel blocker with significant neuroprotective potential demonstrated in preclinical models. Its mechanism of action is complex, involving the inhibition of multiple ion channels that are critical for neuronal function and excitotoxicity.

A key area for future research is the clarification of its effects on store-operated calcium channels. The conflicting findings in the literature highlight the need for further studies across different cell types and experimental conditions to fully elucidate this aspect of its pharmacology.

Furthermore, while its broad-spectrum activity is likely beneficial in multifactorial diseases like stroke, identifying the specific channel subtypes that are most critical for its therapeutic effects would be a significant advancement. The relationship between LOE 908 and specific TRP channels, such as TRPC5, which are implicated in various neurological processes, remains an unexplored and potentially fruitful area of investigation.

Conclusion

This technical guide has provided a detailed overview of the core mechanism of action of this compound. By consolidating quantitative data, outlining experimental methodologies, and visualizing its molecular interactions, this document serves as a comprehensive resource for scientists and researchers. The continued investigation of this compound and its multifaceted mechanism of action holds promise for the development of novel therapeutic strategies for neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of three types of voltage-independent Ca2+ channel in A7r5 cells by endothelin-1 as revealed by a novel Ca2+ channel blocker LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS 143482-60-4 | LOE908 | Tocris Bioscience [tocris.com]

The Primary Target of LOE 908 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LOE 908 hydrochloride is a potent, broad-spectrum cation channel blocker. While it exhibits inhibitory activity against a range of ion channels, quantitative analysis of its potency suggests a primary affinity for non-selective cation channels (NSCCs) and certain types of voltage-gated potassium channels. Specifically, its high potency in the sub-micromolar to low micromolar range for blocking vasopressin-activated NSCCs and delayed rectifier potassium channels positions these as its principal molecular targets. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its target affinity, experimental methodologies for its characterization, and its impact on cellular signaling pathways.

Data Presentation: Comparative Inhibitory Activity of this compound

The following table summarizes the reported inhibitory concentrations (IC₅₀/EC₅₀) of this compound against various ion channels, providing a quantitative basis for identifying its primary targets.

| Ion Channel Target | Cell Type | Method | Potency (IC₅₀/EC₅₀) | Reference |

| Non-Selective Cation Channels (NSCCs) | A7r5 aortic smooth muscle cells | Electrophysiology | 560 nM | [1] |

| Delayed Rectifier K+ Channels | PC12 cells | Whole-cell patch clamp | 0.7 µM | [2] |

| Store-Operated Ca²⁺ Entry (Thapsigargin-induced) | Human endothelial cells | Fluorimetry (fura-2) | 2 µM | |

| Store-Operated Ca²⁺ Entry (Ionomycin-induced) | Human endothelial cells | Fluorimetry (fura-2) | 4 µM | |

| Voltage-Dependent Ca²⁺ Channels (dihydropyridine-sensitive Ba²⁺ current) | A7r5 aortic smooth muscle cells | Electrophysiology | 28 µM | [1] |

Experimental Protocols

Measurement of Ion Channel Activity via Whole-Cell Patch Clamp Electrophysiology

The primary technique for characterizing the inhibitory effect of this compound on its target ion channels is whole-cell patch-clamp electrophysiology.

Objective: To measure the effect of this compound on ionic currents flowing through specific channels in the plasma membrane of a single cell.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

-

Borosilicate glass capillaries for pipette fabrication

-

Cell culture of interest (e.g., A7r5, PC12, or primary neurons)

-

Extracellular (bath) solution containing physiological ion concentrations

-

Intracellular (pipette) solution mimicking the cell's cytosol

-

This compound stock solution

Procedure:

-

Cell Preparation: Culture cells on glass coverslips to sub-confluent densities.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Under microscopic observation, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a specific holding potential using the patch-clamp amplifier.

-

Current Recording: Apply voltage steps or ramps to elicit ionic currents through the channels of interest. Record these currents in the absence (control) and presence of varying concentrations of this compound applied to the extracellular solution.

-

Data Analysis: Measure the peak or steady-state current amplitude at each drug concentration. Plot a concentration-response curve and fit the data with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

The effect of this compound on store-operated calcium entry (SOCE) is typically assessed by measuring changes in intracellular calcium concentration using fluorescent indicators.

Objective: To determine the effect of this compound on the increase in [Ca²⁺]i following the depletion of intracellular calcium stores.

Materials:

-

Fluorescence microscope or plate reader with appropriate filters for the chosen dye (e.g., Fura-2)

-

Cell culture of interest (e.g., human endothelial cells)

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Thapsigargin (B1683126) or ionomycin (B1663694) to deplete intracellular stores

-

This compound stock solution

Procedure:

-

Cell Plating: Seed cells on glass-bottom dishes or 96-well plates.

-

Dye Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at room temperature in the dark. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells with HBSS to remove excess dye and allow 20-30 minutes for intracellular esterases to cleave the AM group, trapping the active Fura-2 inside the cells.

-

Baseline Measurement: Measure the baseline fluorescence ratio of Fura-2 (emission at ~510 nm with excitation at ~340 nm and ~380 nm).

-

Store Depletion: In a calcium-free HBSS, add thapsigargin or ionomycin to deplete the endoplasmic reticulum calcium stores, causing a transient increase in [Ca²⁺]i.

-

Calcium Re-addition: Re-introduce calcium to the extracellular solution. In control cells, this will lead to a sustained increase in [Ca²⁺]i due to SOCE.

-

Inhibition by LOE 908: Perform the calcium re-addition step in the presence of varying concentrations of this compound to measure its inhibitory effect on the SOCE-mediated calcium influx.

-

Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) to determine the intracellular calcium concentration. Quantify the inhibition of the calcium influx by LOE 908 to determine its EC₅₀.

Mandatory Visualization

References

An In-depth Technical Guide to LOE 908 Hydrochloride: Chemical Structure, Properties, and Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of LOE 908 hydrochloride. The document details its mechanism of action as a broad-spectrum cation channel blocker and its potential as a neuroprotective agent. Experimental methodologies for in vitro and in vivo investigations are also presented, offering a valuable resource for researchers in the field of neuroscience and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex isoquinoline (B145761) derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis(2,3,4-trimethoxyphenethyl)acetamide hydrochloride |

| CAS Number | 143482-60-4 |

| Molecular Formula | C₄₁H₄₈N₂O₉·HCl |

| Canonical SMILES | COC1=C(C=C2C(=C1)CCN=C2C(C3=CC=CC=C3)C(=O)N(CCC4=C(C=C(C=C4OC)OC)OC)CCC5=C(C=C(C=C5OC)OC)OC)OC.Cl |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 749.29 g/mol | |

| Appearance | White powder | |

| Solubility | Water: 37.46 mg/mL (at 25°C) DMSO: <74.93 mg/mL | |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years In solvent: -80°C for 6 months; -20°C for 1 month |

Pharmacological Properties and Mechanism of Action

This compound is characterized as a broad-spectrum cation channel blocker, exhibiting inhibitory activity against a variety of ion channels. This non-selective inhibition is central to its pharmacological effects, particularly its neuroprotective properties.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of multiple cation channels, which leads to a reduction in the influx of cations such as Ca²⁺ and Na⁺ into cells. Dysregulated ion homeostasis, particularly an excessive intracellular accumulation of Ca²⁺, is a key event in the pathophysiology of neuronal injury following ischemic or traumatic insults. By mitigating this ion overload, this compound helps to prevent the activation of downstream neurotoxic cascades, including the activation of proteases and lipases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to a reduction in neuronal cell death.

The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of this compound.

Caption: Proposed neuroprotective signaling pathway of this compound.

In Vitro Efficacy

This compound has been shown to block various cation channels in a concentration-dependent manner in different cell types.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | Cell Type | IC₅₀ Value | Reference |

| Non-selective cation channels (NSCC) | A7r5 cells | 560 nM | |

| Dihydropyridine-sensitive Ba²⁺ current (Voltage-dependent Ca²⁺ channels) | A7r5 cells | 28 µM | |

| Delayed rectifier K⁺ currents | PC12 cells | 0.7 µM |

Experimental Protocols

While a detailed, step-by-step synthesis and purification protocol for this compound is not publicly available, this section provides an overview of the methodologies used in key in vivo and in vitro studies investigating its neuroprotective effects.

Synthesis and Purification of Isoquinoline Derivatives (General Approach)

The synthesis of complex isoquinoline derivatives like this compound typically involves multi-step reactions. While the specific route for LOE 908 is proprietary, a general approach for synthesizing similar structures often involves the Bischler-Napieralski or Pictet-Spengler reaction to form the core isoquinoline ring system, followed by N-alkylation and other modifications.

Purification of the final hydrochloride salt is commonly achieved through recrystallization from a suitable solvent system, such as ethanol/ether or chloroform/ethyl acetate, to yield a product of high purity.

In Vivo Neuroprotection Studies

A lateral fluid percussion injury model in rats has been used to evaluate the neuroprotective effects of this compound.

Experimental Workflow:

Caption: Experimental workflow for the traumatic brain injury model.

Key Parameters:

-

Animal Model: Male Sprague-Dawley rats.

-

Injury Induction: Lateral fluid percussion.

-

Treatment: Intravenous administration of this compound or vehicle, initiated 15 minutes post-injury.

-

Dosage: A high dose (4 mg/kg bolus followed by a 24-hour infusion of 160 mg/kg) and a low dose (2 mg/kg bolus followed by a 24-hour infusion of 80 mg/kg) have been tested.

-

Outcome Measures: Neuromotor function, cognitive performance (Morris water maze), and histological assessment of cortical lesion volume at 48 hours post-injury.

The MCAO model is a widely used method to induce focal cerebral ischemia and assess the efficacy of neuroprotective agents.

Experimental Workflow:

Caption: Experimental workflow for the middle cerebral artery occlusion model.

Key Parameters:

-

Animal Model: Rats (e.g., Sprague-Dawley, Wistar).

-

Ischemia Induction: Intraluminal filament insertion to occlude the middle cerebral artery, typically for a duration of 90 minutes, followed by reperfusion.

-

Treatment: Administration of this compound, often as an intravenous bolus followed by an infusion.

-

Outcome Measures: Assessment of neurological deficits and measurement of infarct volume, commonly using 2,3,5-triphenyltetrazolium chloride (TTC) staining at 24 or 48 hours post-occlusion.

In Vitro Electrophysiology

The whole-cell patch-clamp technique is employed to measure ionic currents across the cell membrane and to characterize the inhibitory effects of this compound on specific ion channels.

Methodology Overview:

-

Cell Preparations: Cultured cells endogenously or exogenously expressing the ion channel of interest (e.g., PC12 cells for delayed rectifier potassium channels).

-

Recording Solutions:

-

External Solution (in mM): Typically contains physiological concentrations of ions such as NaCl, KCl, CaCl₂, MgCl₂, glucose, and a buffer like HEPES to maintain pH.

-

Internal (Pipette) Solution (in mM): Contains a high concentration of a salt of the primary permeant ion (e.g., KCl or K-gluconate for potassium channels), a calcium chelator like EGTA, Mg-ATP, and a buffer such as HEPES.

-

-

Procedure: A glass micropipette filled with the internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. Voltage protocols are applied to elicit specific ionic currents, and the effects of this compound, applied via the external solution, are recorded and analyzed.

Conclusion

This compound is a potent, broad-spectrum cation channel blocker with demonstrated neuroprotective effects in preclinical models of brain injury. Its mechanism of action, centered on the inhibition of multiple ion channels and the subsequent reduction of excitotoxic neuronal damage, makes it a compelling candidate for further investigation in the context of acute neurological disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this and similar compounds.

Probing Neuronal Function: A Technical Overview of LOE 908 Hydrochloride Applications

For Immediate Release

This technical guide provides an in-depth analysis of the experimental applications of LOE 908 hydrochloride, a notable potassium channel blocker, across a range of neuronal models. The document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of its tested applications and methodologies.

Summary of Neuronal Models

This compound has been investigated in both in vitro and in vivo neuronal models to elucidate its mechanism of action and therapeutic potential. In vitro studies have primarily utilized cell lines and primary neuronal cultures to examine its effects on specific ion channels. In vivo research has focused on animal models of neurological injury and disease to assess its neuroprotective capabilities.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving this compound.

| In Vitro Model | Target Ion Channel | Parameter | Value | Reference |

| Undifferentiated PC12 Cells | Delayed Rectifier K+ Current | IC50 | 0.7 µM | [1] |

| Rat Cortical Neurons (Primary Culture) | Tetraethylammonium (TEA)-sensitive Delayed Rectifying K+ Currents | Inhibition at 1 µM LOE 908 | 61 ± 25% | [1] |

| Rat Cortical Neurons (Primary Culture) | Tetraethylammonium (TEA)-sensitive Delayed Rectifying K+ Currents | Inhibition at 10 µM LOE 908 | 103 ± 19% | [1] |

| BHK21 Cells | Ca2+-activated Potassium Currents | Inhibition at 10 µM LOE 908 | 25 ± 5% | [1] |

| In Vivo Model | Condition | Species | Dosing Regimen | Outcome | Reference |

| Focal Ischemia | Rat | 0.5 mg/kg IV bolus followed by 5 mg/kg/hr IV infusion for 3.8 hours | Significantly smaller ischemic core size | [2] | |

| Traumatic Brain Injury | Rat | Low Dose: 2 mg/kg bolus followed by 80 mg/kg over 24h; High Dose: 4 mg/kg bolus followed by 160 mg/kg over 24h | Significantly improved neuromotor function at 48h post-injury | [3] | |

| Subarachnoid Hemorrhage-induced Vasospasm | Rabbit | 1 mg/kg intravenous injection | Inhibition of the magnitude of SAH-induced vasospasm | [4] |

Experimental Protocols

In Vitro Electrophysiology in PC12 Cells and Rat Cortical Neurons

-

Objective: To characterize the effect of LOE 908 on K+ currents.

-

Cell Preparation: Undifferentiated PC12 cells and primary cultures of cortical neurons from rats were used.

-

Method: The whole-cell mode of the patch-clamp technique was employed to measure K+ currents.

-

Data Analysis: The concentration-response curve for the inhibition of the delayed rectifier K+ current by LOE 908 was fitted with the Hill equation to determine the IC50 value and Hill coefficient.[1]

In Vivo Model of Focal Ischemia in Rats

-

Objective: To evaluate the neuroprotective effects of LOE 908 MS in a model of stroke.

-

Animal Model: Rats underwent 90 minutes of temporary middle cerebral artery occlusion.

-

Drug Administration: Thirty minutes after arterial occlusion, animals received either a vehicle or LOE 908 MS (0.5 mg/kg i.v. bolus followed by a 5 mg/kg/hr i.v. infusion for 3.8 hours).

-

Assessment: Perfusion-, diffusion-, and T2-weighted magnetic resonance imaging (MRI) was performed before and after treatment to assess ischemic abnormalities. Postmortem infarct size was measured at 24 hours.[2]

In Vivo Model of Traumatic Brain Injury in Rats

-

Objective: To assess the effect of LOE 908 on neuromotor function, cognitive impairment, and cortical tissue loss following traumatic brain injury.

-

Animal Model: Male Sprague-Dawley rats were subjected to lateral fluid percussion brain injury.

-

Drug Administration: At 15 minutes post-injury, animals received an intravenous administration of either a high dose of LOE 908 (4 mg/kg bolus followed by 160 mg/kg over 24 h), a low dose of LOE 908 (2 mg/kg bolus followed by 80 mg/kg over 24 h), or vehicle.

-

Assessment: Neuromotor function was evaluated at 48 hours post-injury. Visuospatial memory was assessed using the Morris water maze. Cortical lesion size was determined through histological evaluation at 48 hours post-injury.[3]

In Vivo Model of Subarachnoid Hemorrhage in Rabbits

-

Objective: To evaluate the in vivo effect of LOE 908 on subarachnoid hemorrhage (SAH)-induced vasospasm.

-

Animal Model: Japanese white rabbits were used to create a model of SAH.

-

Drug Administration: An intravenous injection of LOE 908 (1 mg/kg) was administered.

-

Assessment: The magnitude of SAH-induced vasospasm in the basilar artery was evaluated.[4]

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Traumatic Brain Injury Model

Caption: Experimental workflow for the rat traumatic brain injury study.

References

- 1. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of a novel broad-spectrum cation channel blocker, LOE 908 MS, on experimental focal ischemia: a multispectral study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel compound LOE 908 attenuates acute neuromotor dysfunction but not cognitive impairment or cortical tissue loss following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the Ca++-permeable nonselective cation channel blocker LOE 908 on subarachnoid hemorrhage-induced vasospasm in the basilar artery in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of LOE 908 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LOE 908 hydrochloride is a potent, broad-spectrum cation channel blocker with significant research interest in the field of neuroprotection. It exhibits inhibitory activity against a range of cation channels, including non-selective cation channels (NSCCs), voltage-operated calcium channels, and store-operated calcium channels (SOCCs).[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action

This compound functions as a non-selective inhibitor of various cation channels that are crucial for cellular signaling and calcium homeostasis.[1] Its primary mechanism involves the blockade of both voltage-operated and store-operated cation channels, thereby reducing the influx of cations such as Ca2+, Na+, and K+ into the cell.[3][4] This broad-spectrum inhibitory action makes it a valuable tool for investigating the roles of these channels in various physiological and pathological processes, particularly in the context of neuronal injury and excitotoxicity.

The inhibition of store-operated Ca2+ entry is a key aspect of LOE 908's activity.[3][5] Depletion of intracellular calcium stores, for instance by agents like thapsigargin (B1683126) or ionomycin (B1663694), triggers the opening of SOCCs in the plasma membrane to allow for capacitative calcium entry. LOE 908 has been shown to effectively block this pathway.[3][5]

Furthermore, LOE 908 demonstrates inhibitory effects on voltage-gated calcium channels and certain types of potassium channels, specifically delayed rectifier type potassium channels.[1][6] This multifaceted inhibitory profile contributes to its potential therapeutic effects in conditions characterized by excessive cation channel activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on various ion channels.

| Target Channel | Cell Type | IC50 Value | Reference |

| Non-selective cation channels (NSCCs) | A7r5 aortic smooth muscle cells | 560 nM | [1] |

| Dihydropyridine-sensitive Ba2+ current (through voltage-dependent Ca2+ channels) | A7r5 aortic smooth muscle cells | 28 µM | [1] |

| Delayed rectifier K+ currents | PC12 cells | 0.7 µM | [6] |

| Process Inhibited | Cell Type | Stimulus | EC50 Value | Reference |

| Store-operated Ca2+ entry | Human endothelial cells | Thapsigargin (100 nM) | 2 µM | [5] |

| Store-operated Ca2+ entry | Human endothelial cells | Ionomycin (100 nM) | 4 µM | [5] |

Experimental Protocols

In Vitro Inhibition of Cation Channels

3.1.1. Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the inhibitory effect of LOE 908 on ion channel currents.

-

Cell Lines:

-

General Protocol:

-

Cells are cultured on glass coverslips.

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Pipette solution (intracellular) and bath solution (extracellular) are formulated to isolate the specific currents of interest.

-

A voltage protocol is applied to the cell to elicit the channel activity.

-

This compound is added to the bath solution at varying concentrations to determine its effect on the measured currents.

-

IC50 values are calculated by fitting the concentration-response data to a Hill equation.

-

3.1.2. Measurement of Store-Operated Calcium Entry (SOCE)

-

Objective: To quantify the inhibition of SOCE by LOE 908.

-

Cell Line: Human endothelial cells.[5]

-

General Protocol:

-

Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM).

-

Intracellular calcium concentrations are measured using a fluorescence imaging system.

-

Intracellular calcium stores are depleted using a SERCA inhibitor such as thapsigargin (100 nM) or an ionophore like ionomycin (100 nM) in a calcium-free medium.[5]

-

Calcium is then re-introduced into the extracellular solution to initiate SOCE.

-

The experiment is repeated in the presence of varying concentrations of LOE 908 to assess its inhibitory effect on the rise in intracellular calcium.

-

EC50 values are determined from the concentration-response curve.[5]

-

In Vivo Neuroprotection Studies

3.2.1. Traumatic Brain Injury (TBI) Model

-

Objective: To evaluate the neuroprotective effects of LOE 908 in a rat model of TBI.[2]

-

Animal Model: Male Sprague-Dawley rats.[2]

-

Injury Model: Lateral fluid percussion brain injury.[2]

-

Dosing Regimen:

-

Outcome Measures: Neuromotor function and histological evaluation of cortical lesion size at 48 hours post-injury.[2]

3.2.2. Focal Cerebral Ischemia Model

-

Objective: To assess the efficacy of LOE 908 in reducing infarct volume after ischemic stroke.

-

Animal Model: Male Wistar rats.

-

Injury Model: Permanent distal middle cerebral artery occlusion (MCAO).

-

Dosing Regimen: 0.5 mg/kg intravenous loading dose followed by an infusion of 1.25 mg/kg/hr, starting 30 minutes after MCAO and continuing for 24 hours.

-

Outcome Measures: Infarct volume measured by histological analysis of brain sections at 7 days post-occlusion.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of LOE 908 and the general workflow of the experimental protocols.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for patch-clamp analysis.

Caption: Experimental workflow for SOCE measurement.

Conclusion

This compound is a valuable pharmacological tool for the study of cation channels and their role in cellular physiology and pathophysiology. Its broad-spectrum inhibitory profile, with documented activity against NSCCs, voltage-operated calcium channels, and store-operated calcium channels, underscores its potential for therapeutic applications in conditions associated with aberrant cation channel function, such as cerebral ischemia and traumatic brain injury. This guide provides a foundational understanding of its pharmacological profile to aid researchers and drug development professionals in their scientific endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The novel compound LOE 908 attenuates acute neuromotor dysfunction but not cognitive impairment or cortical tissue loss following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The broad-spectrum cation channel blocker pinokalant (LOE 908 MS) reduces brain infarct volume in rats: a temperature-controlled histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

LOE 908 Hydrochloride: A Technical Guide for Neuroprotection Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

LOE 908 hydrochloride is a potent, broad-spectrum cation channel blocker demonstrating significant neuroprotective properties in preclinical models of neurological injury. By inhibiting a range of cation channels, including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), and non-selective cation channels (NSCCs), LOE 908 mitigates the detrimental effects of excessive intracellular calcium influx, a key pathological event in neuronal cell death. This technical guide provides a comprehensive overview of this compound, consolidating key quantitative data, detailing experimental protocols from pivotal studies, and illustrating the implicated signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of LOE 908 in neuroprotection.

Introduction

Neuronal injury, resulting from ischemic events such as stroke or traumatic brain injury (TBI), triggers a complex cascade of pathological events, a central component of which is the dysregulation of intracellular calcium homeostasis. Excessive influx of cations, particularly Ca2+ and Na+, through various ion channels leads to excitotoxicity, mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death.

This compound has emerged as a promising neuroprotective agent due to its ability to broadly inhibit these deleterious cation conductances. This guide synthesizes the current knowledge on LOE 908, providing a technical resource for its application in neuroprotection research.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the non-selective inhibition of various cation channels. This broad-spectrum activity is crucial in the context of neuronal injury, where multiple types of channels contribute to pathological ion influx. The primary targets of LOE 908 include:

-

Store-Operated Calcium Channels (SOCs): These channels are activated in response to the depletion of intracellular calcium stores and contribute to sustained calcium elevations.

-

Voltage-Operated Calcium Channels (VOCs): Depolarization of the neuronal membrane during ischemic conditions leads to the opening of VOCs, causing a rapid influx of calcium.

-

Non-Selective Cation Channels (NSCCs): These channels allow the passage of various cations, including Ca2+ and Na+, and their activation contributes to ionic imbalance and cytotoxic edema.

-

Delayed Rectifier Potassium Channels: Inhibition of these channels can also modulate neuronal excitability.

By blocking these channels, LOE 908 effectively reduces the overall cation influx, thereby preventing the downstream consequences of ionic dysregulation.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Inhibitory Activity of LOE 908

| Target/Assay | Cell Type | IC50/EC50 | Reference |

| Delayed Rectifier K+ Currents | PC12 cells | IC50: 0.7 µM | [1] |

| Store-Operated Ca2+ Entry (induced by thapsigargin) | Human Endothelial Cells | EC50: 2 µM | [2] |

| Store-Operated Ca2+ Entry (induced by ionomycin) | Human Endothelial Cells | EC50: 4 µM | [2] |

| Vasopressin-activated NSCCs | A7r5 aortic smooth muscle cells | IC50: 560 nM | [3] |

| Dihydropyridine-sensitive Ba2+ current (through VOCs) | A7r5 aortic smooth muscle cells | IC50: 28 µM | [3] |

Table 2: In Vivo Neuroprotective Efficacy of LOE 908

| Animal Model | Injury Type | Treatment Regimen | Key Findings | Reference |

| Sprague-Dawley Rat | Middle Cerebral Artery Occlusion (MCAO) | 1 mg/kg bolus + 10 mg/kg/hr for 4h, 30 min post-MCAO | - Reduced postmortem infarct volume (p=0.0001)- Improved neurological score (p<0.02) | [1][4] |

| Sprague-Dawley Rat | Middle Cerebral Artery Occlusion (MCAO) | 0.5 mg/kg bolus + 5 mg/kg/hr for 3.8h, 30 min post-occlusion | - Significantly smaller postmortem infarct size at 24h | [2] |

| Sprague-Dawley Rat | Traumatic Brain Injury (TBI) | 2 or 4 mg/kg bolus + 80 or 160 mg/kg over 24h, 15 min post-injury | - Significantly improved neuromotor function at 48h post-injury | [5] |

Experimental Protocols

In Vivo Models of Neuroprotection

This protocol is based on studies demonstrating the neuroprotective effects of LOE 908 in a model of focal cerebral ischemia.[1][2][4]

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Appropriate anesthesia as per institutional guidelines (e.g., isoflurane).

-

MCAO Procedure:

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture method.

-

The duration of occlusion is typically 90 minutes, followed by reperfusion.

-

-

This compound Administration:

-

Prepare a solution of this compound in a suitable vehicle (e.g., saline).

-

Administer an intravenous (i.v.) bolus of LOE 908 (e.g., 0.5 mg/kg or 1 mg/kg) at 30 minutes after the onset of MCAO.

-

Follow the bolus with a continuous i.v. infusion of LOE 908 (e.g., 5 mg/kg/hr for 3.8 hours or 10 mg/kg for 4 hours).

-

-

Assessment of Neuroprotection:

-

Neurological Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.

-

Infarct Volume Measurement: At 24 hours post-MCAO, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Calculate the infarct volume as a percentage of the total brain volume.

-

This protocol is derived from a study investigating the effects of LOE 908 in a fluid percussion model of TBI.[5]

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Pentobarbital (60 mg/kg, i.p.) or other suitable anesthetic.

-

TBI Procedure:

-

Induce a lateral fluid percussion brain injury of a specific magnitude (e.g., 2.5-2.7 atm).

-

-

This compound Administration:

-

At 15 minutes post-injury, administer an i.v. bolus of LOE 908 (e.g., low dose: 2 mg/kg; high dose: 4 mg/kg).

-

Follow with a continuous i.v. infusion over 24 hours (e.g., low dose: 80 mg/kg; high dose: 160 mg/kg).

-

-

Assessment of Neuroprotection:

-

Neuromotor Function: Assess neuromotor function at 48 hours post-injury using a composite neurological motor score.

-

Cognitive Function: Evaluate visuospatial memory using the Morris water maze.

-

Histological Analysis: At 48 hours post-injury, perfuse the brains and perform histological staining to determine the cortical lesion size.

-

In Vitro Electrophysiology

This protocol is based on a study examining the effects of LOE 908 on potassium currents in cultured neurons.[1]

-

Cell Culture:

-

Primary culture of cortical neurons from rats.

-

PC12 cell line (pheochromocytoma).

-

-

Electrophysiological Recording:

-

Use the whole-cell patch-clamp technique to measure ionic currents.

-

For delayed rectifier K+ currents in PC12 cells, use appropriate intracellular and extracellular solutions to isolate these currents.

-

For tetraethylammonium (B1195904) (TEA)-sensitive delayed rectifying K+ currents in cortical neurons, include TEA in the experimental setup.

-

-

This compound Application:

-

Prepare stock solutions of LOE 908 in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular solution.

-

Apply different concentrations of LOE 908 (e.g., 1 µM, 10 µM) to the cells and record the effect on the target currents.

-

-

Data Analysis:

-

Measure the percentage of current inhibition at each concentration of LOE 908.

-

Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

-

Signaling Pathways and Experimental Workflows

The neuroprotective mechanism of this compound is predicated on its ability to prevent the pathological increase in intracellular calcium. The following diagrams illustrate the key signaling pathways implicated in neuronal injury and the proposed points of intervention for LOE 908.

References

- 1. Broad-spectrum cation channel inhibition by LOE 908 MS reduces infarct volume in vivo and postmortem in focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of a novel broad-spectrum cation channel blocker, LOE 908 MS, on experimental focal ischemia: a multispectral study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondria Dysfunction and Neuroinflammation in Neurodegeneration: Who Comes First? [mdpi.com]

- 4. Broad-spectrum cation channel inhibition by LOE 908 MS reduces infarct volume in vivo and postmortem in focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel compound LOE 908 attenuates acute neuromotor dysfunction but not cognitive impairment or cortical tissue loss following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of LOE 908 Hydrochloride on Intracellular Calcium Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of LOE 908 hydrochloride on intracellular calcium ([Ca2+]i) levels. This compound is a potent, broad-spectrum cation channel blocker with significant inhibitory effects on store-operated calcium entry (SOCE) and non-selective cation channels (NSCCs). This document synthesizes key quantitative data from peer-reviewed studies, presents detailed experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in areas where modulation of intracellular calcium signaling is of therapeutic interest.

Introduction to this compound and Intracellular Calcium Signaling

Intracellular calcium is a ubiquitous second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, and apoptosis. The precise regulation of [Ca2+]i is critical for cellular homeostasis, and its dysregulation is implicated in numerous pathologies. One of the key mechanisms for elevating [Ca2+]i is the influx of extracellular calcium through various ion channels in the plasma membrane.

This compound has emerged as a significant pharmacological tool for studying and modulating these calcium influx pathways. It is recognized as a blocker of several types of cation channels, most notably store-operated calcium (SOC) channels and non-selective cation channels (NSCCs). This guide will delve into the specifics of its inhibitory actions, providing the necessary data and methodologies to investigate its effects.

Quantitative Data on the Inhibitory Effects of this compound

The following tables summarize the quantitative data on the inhibitory potency of this compound on different calcium influx pathways from various studies.

Table 1: Inhibition of Store-Operated Calcium Entry (SOCE)

| Cell Type | Method of Store Depletion | IC50 / EC50 | Reference |

| Human Endothelial Cells | Thapsigargin (100 nM) | EC50 = 2 µM | [1][2] |

| Human Endothelial Cells | Ionomycin (100 nM) | EC50 = 4 µM | [1][2] |

Table 2: Inhibition of Non-Selective Cation Channels (NSCCs)

| Cell Type | Activating Stimulus | IC50 | Reference |

| A7r5 Aortic Smooth Muscle Cells | Vasopressin | IC50 = 560 nM | [3] |

| Rat Aortic Smooth Muscle Cells | Endothelin-1 (0.1 nM) | IC50 = 4.3 µM | [4] |

| Rat Aortic Smooth Muscle Cells | Endothelin-1 (1.0 nM) | IC50 = 9.4 µM | [4] |

| Rat Aortic Smooth Muscle Cells | Endothelin-1 (10 nM) | IC50 = 10.6 µM | [4] |

Table 3: Inhibition of Other Cation Channels

| Channel Type | Cell Type | IC50 | Reference |

| Dihydropyridine-sensitive Ba2+ current | A7r5 Cells | IC50 = 28 µM | [3] |

| Delayed Rectifier K+ Channels | PC12 Cells | IC50 = 0.7 µM |

Signaling Pathways and Mechanism of Action

The Store-Operated Calcium Entry (SOCE) Pathway

Store-operated calcium entry is a major mechanism for calcium influx in non-excitable cells. It is activated by the depletion of calcium stores in the endoplasmic reticulum (ER). This process is primarily mediated by two proteins: the ER-resident calcium sensor, Stromal Interaction Molecule (STIM), and the plasma membrane calcium channel, Orai.[1][5][6][7]

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.

Mechanism of Action of this compound

This compound is a direct blocker of the ion-conducting pore of store-operated calcium channels, such as Orai1.[2] As depicted in the signaling pathway diagram above, upon depletion of ER calcium stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai1 channels. This activation leads to a sustained influx of extracellular calcium. This compound exerts its inhibitory effect by physically occluding the pore of the activated Orai1 channel, thereby preventing the influx of calcium into the cytosol. Similarly, it is understood to block the pores of various NSCCs.

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the measurement of [Ca2+]i in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.[6][8][9]

Materials:

-

Cultured cells grown on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM MgCl2, 10 mM Glucose, 2 mM CaCl2, pH 7.4

-

Ca2+-free HBS (substitute CaCl2 with 1 mM EGTA)

-

Thapsigargin or Ionomycin stock solution

-

This compound stock solution

-

Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

-

Fura-2 AM Loading:

-

Prepare a loading solution of 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

-

Wash the cells once with HBS.

-

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

-

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBS.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

To induce store depletion and activate SOCE, perfuse the cells with Ca2+-free HBS containing a store-depleting agent (e.g., 1 µM thapsigargin).

-

Once the [Ca2+]i has returned to a stable baseline (indicating store depletion), reintroduce HBS containing 2 mM CaCl2 to measure SOCE.

-

To test the effect of LOE 908, pre-incubate the cells with the desired concentration of this compound for a specified period before reintroducing the Ca2+-containing HBS.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium concentration.

Caption: Experimental workflow for measuring SOCE with Fura-2 AM.

Whole-Cell Patch-Clamp Recording of Cation Currents

This protocol outlines the whole-cell patch-clamp technique to directly measure ion channel currents inhibited by this compound.[10][11]

Materials:

-

Cultured cells

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling pipettes

-

Extracellular (bath) solution: 135 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 10 mM CaCl2, 10 mM HEPES, pH 7.4

-

Intracellular (pipette) solution: 140 mM Cs-glutamate, 8 mM NaCl, 10 mM HEPES, 10 mM BAPTA, pH 7.2

-

Agonist (e.g., endothelin-1) stock solution

-

This compound stock solution

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Place the coverslip with cultured cells in the recording chamber and perfuse with the extracellular solution.

-

Seal Formation:

-

Approach a cell with the patch pipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Allow the cell to dialyze with the pipette solution for a few minutes.

-

-

Current Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage ramp or step protocol to elicit currents.

-

Apply the agonist to the bath to activate the channels of interest (e.g., NSCCs).

-

Once a stable current is recorded, apply this compound to the bath to observe its inhibitory effect.

-

-

Data Analysis: Measure the amplitude of the inward current before and after the application of LOE 908 to determine the percentage of inhibition.

Caption: Workflow for whole-cell patch-clamp recording.

Conclusion

This compound is a valuable pharmacological agent for the study of intracellular calcium signaling. Its well-characterized inhibitory effects on store-operated calcium entry and non-selective cation channels make it a useful tool for dissecting the roles of these pathways in various physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations and to explore its therapeutic potential. As with any pharmacological agent, careful consideration of its broad-spectrum activity is necessary for the accurate interpretation of experimental results.

References

- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]

- 2. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological characterization of Ca2+ entry channels in endothelin-1-induced contraction of rat aorta using LOE 908 and SK&F 96365 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Basis of Calcium Signaling in Lymphocytes: STIM and ORAI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STIM and Orai: Dynamic Intermembrane Coupling to Control Cellular Calcium Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moodle2.units.it [moodle2.units.it]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Investigation into the Neuroprotective Effects of LOE 908 Hydrochloride: A Methodological Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research data on "LOE 908 hydrochloride" is scarce. This guide is structured as a template to be populated with specific experimental data as it becomes available. The methodologies and pathways described are based on common practices in the field of in vitro neuroprotection research and serve as a framework for investigation.

Introduction

The investigation of novel therapeutic agents for neurodegenerative diseases is a critical area of research. Compounds that exhibit neuroprotective properties in vitro are promising candidates for further development. This document outlines a proposed framework for the investigation of the neuroprotective effects of a hypothetical compound, this compound, using established in vitro models. The focus is on presenting a clear, data-driven approach with detailed experimental protocols and visual representations of potential mechanisms of action.

Quantitative Data Summary

Once experimental data is obtained, it should be organized into clear and concise tables for comparative analysis. The following tables serve as templates for presenting key findings.

Table 1: Effect of this compound on Cell Viability in an In Vitro Model of Neurotoxicity

| Treatment Group | Concentration (µM) | Cell Viability (%) | Standard Deviation | p-value vs. Toxin Control |

| Vehicle Control | - | 100 | ± X.X | - |

| Toxin Control | - | 50 | ± X.X | < 0.001 |

| LOE 908 HCl | 0.1 | 55 | ± X.X | > 0.05 |

| LOE 908 HCl | 1 | 65 | ± X.X | < 0.05 |

| LOE 908 HCl | 10 | 80 | ± X.X | < 0.01 |

| LOE 908 HCl | 100 | 75 | ± X.X | < 0.01 |

Table 2: Modulation of Apoptotic Markers by this compound

| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio |

| Vehicle Control | - | 1.0 | 1.0 |

| Toxin Control | - | 5.0 | 4.0 |

| LOE 908 HCl | 10 | 2.5 | 2.0 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation.

3.1. Cell Culture and Treatment

-

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurotoxicity studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Neurotoxicity: To model neurotoxicity, cells are pre-treated with varying concentrations of this compound for 2 hours, followed by co-incubation with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ for 24 hours.

3.2. Cell Viability Assay (MTT Assay)

-

Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat cells with this compound at various concentrations for 2 hours.

-

Introduce the neurotoxin and incubate for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3.3. Western Blot Analysis for Apoptotic Markers

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

Visual diagrams are essential for communicating complex biological pathways and experimental designs.

Caption: A generalized workflow for in vitro neuroprotection assays.

Caption: A potential mechanism of action for LOE 908 HCl in apoptosis.

Caption: The logical progression of the research hypothesis.

Early-Stage Research on LOE 908 Hydrochloride: A Potential Neuroprotective Agent Against Excitotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate (B1630785) leads to neuronal damage and death, is a key contributor to a variety of acute and chronic neurological disorders. The influx of calcium through over-activated glutamate receptors and other cation channels is a critical event in the excitotoxic cascade. LOE 908 hydrochloride, a broad-spectrum non-selective cation channel (NSCC) inhibitor, has emerged as a compound of interest for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action in the context of excitotoxicity, supported by preclinical data and detailed experimental protocols for its investigation.

Introduction to this compound and Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for normal synaptic transmission, learning, and memory. However, under pathological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases, excessive glutamate release leads to the over-activation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. This triggers a massive influx of Ca2+ into the neurons, initiating a cascade of neurotoxic events including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death.

This compound is an isoquinoline (B145761) derivative that has been identified as a potent blocker of non-selective cation channels.[1] A crucial aspect of its pharmacological profile is its ability to inhibit store-operated calcium entry (SOCE), a process by which the depletion of intracellular calcium stores in the endoplasmic reticulum triggers the influx of extracellular calcium.[2] Given that dysregulated calcium homeostasis is central to excitotoxicity, the dual action of LOE 908 on NSCCs and SOCE positions it as a promising candidate for mitigating excitotoxic neuronal injury.

Preclinical studies have demonstrated the neuroprotective potential of LOE 908 in models of neurological injury. In a rat model of traumatic brain injury, administration of LOE 908 was found to attenuate acute neuromotor dysfunction.[1] While the study did not observe a reduction in cortical tissue loss, the improvement in motor function suggests a protective effect on neuronal circuits.

Putative Mechanism of Action in Excitotoxicity

The neuroprotective effects of this compound against excitotoxicity are hypothesized to be mediated primarily through its ability to reduce pathological calcium influx into neurons. This is likely achieved through two main mechanisms:

-

Inhibition of Non-Selective Cation Channels (NSCCs): Over-activation of glutamate receptors leads to the opening of not only receptor-associated channels but also other voltage- and ligand-gated NSCCs, contributing to further depolarization and calcium entry. By blocking these channels, LOE 908 can help to maintain ionic homeostasis and reduce the overall calcium load.

-

Inhibition of Store-Operated Calcium Entry (SOCE): Excitotoxic conditions can lead to the depletion of intracellular calcium stores, which in turn activates SOCE to replenish these stores. However, sustained SOCE can contribute to calcium overload. LOE 908's documented inhibition of SOCE provides a direct mechanism to limit this secondary wave of calcium entry.[2]

By attenuating the rise in intracellular calcium, LOE 908 is expected to prevent the activation of downstream neurotoxic pathways, including the activation of caspases, which are key executioners of apoptosis.

Data Presentation

While direct quantitative data for LOE 908 in a glutamate-induced excitotoxicity model is not yet published, the following table summarizes the available preclinical data that supports its potential as a neuroprotective agent.

| Parameter | Model | Compound | Dosage | Effect | Reference |

| Neuromotor Function | Rat Traumatic Brain Injury | This compound | 2 mg/kg bolus + 80 mg/kg/24h infusion; 4 mg/kg bolus + 160 mg/kg/24h infusion | Significantly improved neuromotor function at 48h | [1] |

| Inhibition of SOCE (EC50) | Human Endothelial Cells (Thapsigargin) | LOE 908 | 2 µM | Inhibition of store-operated Ca²⁺ entry | [2] |

| Inhibition of SOCE (EC50) | Human Endothelial Cells (Ionomycin) | LOE 908 | 4 µM | Inhibition of store-operated Ca²⁺ entry | [2] |

Experimental Protocols

The following protocols describe established methods to investigate the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Primary Cortical Neuron Culture

-

Preparation: Dissect the cerebral cortices from embryonic day 18 (E18) rat or mouse fetuses in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Dissociation: Mince the cortical tissue and incubate in a solution of 0.25% trypsin-EDTA for 15 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Plate the dissociated neurons onto poly-D-lysine-coated 96-well plates or glass coverslips at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Maintenance: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Replace half of the medium every 3-4 days. Experiments are typically performed on mature cultures at 10-14 days in vitro (DIV).

Glutamate-Induced Excitotoxicity Assay

-

Pre-treatment: One hour prior to glutamate exposure, replace the culture medium with a pre-warmed experimental buffer (e.g., HBSS) containing the desired concentrations of this compound or vehicle (e.g., DMSO).

-

Glutamate Exposure: Add a concentrated solution of L-glutamate to achieve a final concentration of 10-300 µM. The optimal concentration and duration of exposure should be determined empirically for the specific cell culture system, but a common starting point is 100 µM for 15-30 minutes.

-

Washout: After the exposure period, gently remove the glutamate-containing medium and wash the cells three times with pre-warmed experimental buffer.

-

Post-incubation: Return the cells to their original conditioned medium and incubate for 24 hours at 37°C.

-

Assessment of Neuroprotection: Evaluate neuronal viability and cytotoxicity using the assays described below.

Assessment of Neuronal Viability and Cytotoxicity

-

Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Incubation: Add 10 µL of the MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

-

Sample Collection: Carefully collect the culture supernatant from each well.

-

Assay Procedure: Use a commercially available lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate and NAD+. The conversion of lactate to pyruvate (B1213749) by LDH results in the production of NADH, which can be measured colorimetrically at 340 nm or through a coupled enzymatic reaction.

-

Calculation: Cytotoxicity is calculated as the percentage of LDH release compared to a positive control (cells lysed to release maximum LDH).

-

Cell Lysis: Lyse the cells in a buffer provided by a commercial caspase-3 activity assay kit.

-

Assay Procedure: Incubate the cell lysates with a caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or DEVD-AMC (for fluorometric assays).

-

Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC). The signal is proportional to the caspase-3 activity.

Future Directions

The early-stage research on this compound is promising, but further investigation is required to fully elucidate its neuroprotective potential in excitotoxicity. Future studies should focus on:

-

In Vitro Excitotoxicity Models: Directly assessing the efficacy of LOE 908 in protecting primary neurons from glutamate- and NMDA-induced cell death.

-

Calcium Imaging Studies: Quantifying the effect of LOE 908 on glutamate-induced intracellular calcium transients in real-time using fluorescent calcium indicators.

-

Elucidation of Downstream Pathways: Investigating the impact of LOE 908 on downstream markers of excitotoxicity, such as mitochondrial membrane potential, reactive oxygen species production, and the expression of pro- and anti-apoptotic proteins.

-

In Vivo Models of Excitotoxicity: Evaluating the neuroprotective effects of LOE 908 in more specific in vivo models of excitotoxicity, such as those induced by intracerebral injection of NMDA or kainic acid.

Conclusion

This compound, with its dual mechanism of action as a non-selective cation channel blocker and an inhibitor of store-operated calcium entry, represents a compelling therapeutic candidate for neurological conditions where excitotoxicity plays a significant role. The preclinical data, although preliminary, supports its neuroprotective potential. The experimental protocols outlined in this guide provide a robust framework for further investigating the efficacy and mechanism of action of LOE 908 and similar compounds in the context of excitotoxic neuronal injury. Continued research in this area is warranted to translate these promising early findings into potential clinical applications.

References

- 1. The novel compound LOE 908 attenuates acute neuromotor dysfunction but not cognitive impairment or cortical tissue loss following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Sites and Mechanism of Action of LOE 908 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LOE 908 hydrochloride is a synthetic isoquinoline (B145761) derivative recognized for its potent, broad-spectrum inhibitory effects on various cation channels. This technical guide provides a comprehensive overview of the known targets of this compound, its mechanism of action, and the experimental protocols utilized to characterize its activity. While the precise molecular binding sites of LOE 908 on its target channels are not extensively detailed in publicly available literature, this document synthesizes the current understanding of its functional interactions and inhibitory profile.

Core Mechanism of Action

This compound functions as a non-selective cation channel blocker. Its primary mechanism involves the inhibition of ion flux through several classes of ion channels, thereby modulating cellular excitability and calcium signaling. This broad-spectrum activity makes it a valuable tool for studying the physiological roles of these channels and as a potential therapeutic agent in conditions characterized by aberrant channel activity.

Target Ion Channels and Quantitative Data

The inhibitory effects of LOE 908 have been quantified across a range of ion channels in various cell types. The following table summarizes the key quantitative data regarding its potency.

| Target Channel/Current | Cell Type | IC50 Value | Reference |

| Non-Selective Cation Channels (NSCCs) | A7r5 aortic smooth muscle cells | 560 nM | [1] |

| Voltage-Dependent Ca2+ Channels (L-type) | A7r5 aortic smooth muscle cells | 28 µM | [1] |

| Delayed Rectifier K+ Channels | PC12 cells | 0.7 µM | [2] |

| Store-Operated Ca2+ Entry (SOCE) | Human endothelial cells | 2-4 µM | [3] |

Signaling Pathways and Experimental Workflows

The inhibitory action of LOE 908 on various ion channels can be visualized within the context of cellular signaling pathways and the experimental workflows used to study them.

General Inhibitory Mechanism of LOE 908

The following diagram illustrates the primary mechanism of LOE 908 as a broad-spectrum cation channel blocker, impacting multiple pathways of ion influx.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LOE 908 blocks delayed rectifier type potassium channels in PC12 cells and cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of a store-operated Ca2+ entry pathway in human endothelial cells by the isoquinoline derivative LOE 908 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Modulatory Effects of LOE 908 Hydrochloride on Potassium Channel Subtypes

For Researchers, Scientists, and Drug Development Professionals